1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with a piperidine ring structure substituted with a methyl group at the 1-position and a trifluoromethyl group at the 6-position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The methyl group is introduced at the 1-position using methylating agents like methyl iodide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring structure facilitates binding to target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride
- 1-methyl-6-(difluoromethyl)piperidine-3-carboxylic acid hydrochloride
- 1-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride
Uniqueness
1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position enhances the compound’s stability and lipophilicity compared to similar compounds with different substitution patterns.
Properties
CAS No. |
2768332-23-4 |
---|---|
Molecular Formula |
C8H13ClF3NO2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-12-4-5(7(13)14)2-3-6(12)8(9,10)11;/h5-6H,2-4H2,1H3,(H,13,14);1H |
InChI Key |
HEQSDTONUXHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1C(F)(F)F)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.